4-Hydroxyaminopyridine 1-oxide

Beschreibung

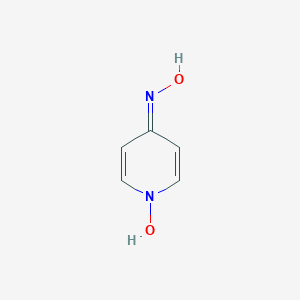

4-Hydroxyaminopyridine 1-oxide is a heterocyclic compound featuring a pyridine ring substituted with a hydroxyamino (-NHOH) group at the 4-position and an N-oxide functional group. This structure imparts unique electronic and reactive properties, distinguishing it from simpler pyridine derivatives. The hydroxyamino group introduces both nucleophilic and redox-active characteristics, while the N-oxide moiety enhances polarity and hydrogen-bonding capacity .

The compound’s tautomeric equilibrium between pyridine and pyridone forms (Fig. 1) significantly influences its chemical behavior. This equilibrium, observed in 4-hydroxypyridine 1-oxide, is likely amplified in this compound due to the hydroxyamino group’s electron-donating and acidic properties . Such tautomerism affects solubility, reactivity, and interaction with biological targets.

Eigenschaften

CAS-Nummer |

1621-90-5 |

|---|---|

Molekularformel |

C5H6N2O2 |

Molekulargewicht |

126.11 g/mol |

IUPAC-Name |

N-(1-hydroxypyridin-4-ylidene)hydroxylamine |

InChI |

InChI=1S/C5H6N2O2/c8-6-5-1-3-7(9)4-2-5/h1-4,8-9H |

InChI-Schlüssel |

YWXCPBOLRPNSNZ-UHFFFAOYSA-N |

SMILES |

C1=CN(C=CC1=NO)O |

Kanonische SMILES |

C1=CN(C=CC1=NO)O |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Properties

4-HAP serves as a critical scaffold in drug design due to its structural versatility. It has been associated with several therapeutic activities, including:

- Antimicrobial Activity : Compounds derived from 4-HAP have demonstrated efficacy against various bacterial strains, making them candidates for antibiotic development.

- Anticancer Properties : Research indicates that 4-HAP derivatives can inhibit tumor growth in specific cancer models, suggesting potential applications in oncology.

Case Study: Anticancer Activity

A study evaluated the effects of 4-HAP on skin tumors in animal models. The compound was applied topically, resulting in tumor formation in 40% of the treated subjects within 180 days, indicating its potential role as a tumor promoter or initiator under certain conditions .

Environmental Applications

Biodegradation Studies

4-HAP is also relevant in environmental science, particularly in the biodegradation of nitrogen-containing heterocycles. Certain bacterial strains, such as Arthrobacter sp., can utilize 4-HAP as a carbon source, leading to insights into microbial metabolism and bioremediation strategies.

Table: Biodegradation Pathways of 4-HAP

| Bacterial Strain | Metabolic Pathway | End Products |

|---|---|---|

| Arthrobacter sp. IN13 | Hydroxylation followed by ring cleavage | NH₃, formate, pyruvate |

| Agrobacterium sp. | Flavin-dependent monooxygenase activity | 3,4-Dihydroxypyridine |

This table summarizes the metabolic pathways identified in different bacterial species capable of degrading 4-HAP .

Chemical Synthesis

N-Oxidation Reactions

4-HAP is utilized in various chemical synthesis processes, particularly N-oxidation reactions. These reactions are essential for producing N-oxides, which are valuable intermediates in organic synthesis.

Table: N-Oxidation Reactions Involving 4-HAP Derivatives

| Reaction Type | Reagents Used | Yield (%) |

|---|---|---|

| N-Oxidation of pyridine derivatives | m-CPBA (meta-Chloroperoxybenzoic acid) | Up to 85% |

| Alkylation with Grignard reagents | Alkyl Grignard + N-oxide | Varied |

These reactions highlight the utility of 4-HAP and its derivatives in synthetic organic chemistry .

Biochemical Research

Enzymatic Studies

The enzymatic conversion of 4-HAP has been studied extensively. Flavin-dependent monooxygenases have been identified as key enzymes involved in the hydroxylation of this compound, leading to further biochemical insights into its metabolism.

Case Study: Enzyme Characterization

In a study involving Rhodococcus erythropolis, researchers characterized the enzymes responsible for the degradation of hydroxypyridines. The findings indicated that specific gene clusters were upregulated during the metabolism of 4-HAP, providing insights into microbial adaptation mechanisms .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues of 4-hydroxyaminopyridine 1-oxide include substituted pyridine 1-oxides with varying electron-donating or withdrawing groups (Table 1).

Chemical Reactivity and Basicity

The hydroxyamino group in this compound introduces redox activity, enabling participation in radical reactions and metal coordination. In contrast, 4-nitropyridine 1-oxide undergoes reduction to nitroso or hydroxylamine derivatives, while 4-methoxy derivatives are more stable but less reactive .

Basicity trends (measured via pKa) highlight substituent effects:

- This compound: Predicted pKa ~1–2 (similar to 4-hydroxypyridine 1-oxide, pKa 0.07 ).

- 4-Methoxypyridine 1-oxide: Higher basicity (pKa ~0.5) due to electron-donating methoxy group .

- 4-Nitropyridine 1-oxide: Lower basicity (pKa ~-2) due to electron-withdrawing nitro group .

Spectroscopic Properties

- ¹H NMR: Substituents para to the N-oxide (e.g., 4-position) induce significant shielding (Δδ ≈ 0.60–0.70 ppm) for H-3 protons due to ring current effects. Meta substituents (e.g., 3-methyl) cause weaker shielding (~0.30 ppm) .

- IR: The N-O stretch in pyridine 1-oxides appears at ~1250–1300 cm⁻¹, shifting with substituent electronegativity .

Q & A

Q. What are the key physicochemical properties of 4-hydroxyaminopyridine 1-oxide, and how do they influence experimental design?

The compound’s pKa (acid dissociation constant) is critical for solubility and reactivity. For example, 4-hydroxypyridine 1-oxide has a pKa of 2.45 , suggesting that this compound may exhibit similar acidic behavior due to the hydroxyl and amine substituents. Researchers should use potentiometric titration or UV-Vis spectroscopy to determine its exact pKa, as substituents like amino groups can alter acidity. Stability under varying pH and temperature should also be tested via accelerated degradation studies using HPLC or NMR .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Storage : Store in airtight containers away from incompatible materials (acids, oxidizing agents) at controlled room temperature .

- Exposure Mitigation : Use fume hoods, gloves, and eye protection. In case of skin contact, wash immediately with soap and water for ≥15 minutes .

- Waste Disposal : Collect waste in labeled containers and follow institutional guidelines for toxic organic solids. Do not dispose of via drains .

Q. How can spectroscopic methods characterize this compound?

- FT-IR : Identify functional groups (e.g., N-oxide, hydroxyl) via O–H (~3200 cm⁻¹) and N–O (~1250 cm⁻¹) stretches .

- NMR : Use ¹H and ¹³C NMR to confirm structure. For example, aromatic protons in pyridine N-oxide derivatives typically resonate at δ 7.5–8.5 ppm .

- UV-Vis : Determine electronic transitions; pyridine N-oxides often show absorption bands near 260–300 nm due to π→π* transitions .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) aid in understanding the electronic properties of this compound?

Density Functional Theory (DFT) can model the compound’s HOMO-LUMO gaps, dipole moments, and charge distribution. For example, pyridine N-oxides exhibit large excited-state dipole moments (~10–15 D), which correlate with solvent polarity sensitivity in fluorescence studies . Computational results should be validated against experimental data (e.g., cyclic voltammetry for redox potentials) .

Q. What strategies resolve contradictions in reported toxicity or metabolic pathways of pyridine N-oxide derivatives?

- Toxicological Discrepancies : Cross-reference in vitro (e.g., Ames test) and in vivo studies. For instance, 4-nitroquinoline 1-oxide is a known mutagen, but its hydroxyamino derivative may exhibit different metabolic activation pathways .

- Metabolic Profiling : Use LC-MS/MS to identify metabolites. Arecoline 1-oxide, a related compound, undergoes conjugation with glutathione or glycine, which could inform similar studies on this compound .

Q. How can the solvent polarity sensitivity of this compound be exploited in fluorescence-based applications?

Pyridine N-oxides like carbazole derivatives (e.g., CPNO) show solvent-dependent fluorescence shifts due to intramolecular charge transfer. Researchers can:

- Measure Stokes shifts in solvents of varying polarity (e.g., ethanol vs. hexane).

- Calculate dipole moments using Lippert-Mataga plots .

- Develop polarity probes for biological membranes or microenvironments .

Methodological Recommendations

- Synthetic Optimization : Use column chromatography (silica gel, ethyl acetate/hexane) for purification of N-oxide derivatives .

- Data Validation : Replicate experiments under controlled conditions (e.g., humidity, oxygen levels) to address variability in stability studies .

- Ethical Compliance : Adhere to institutional review boards for metabolic or toxicology studies involving animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.